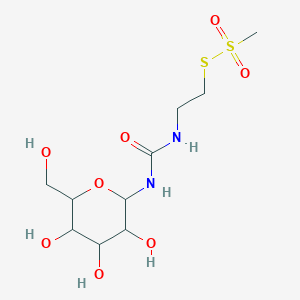

MTS-5-Glucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

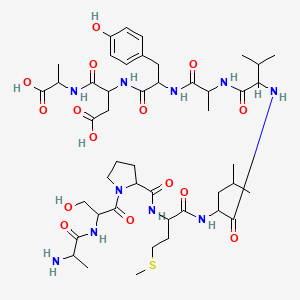

MTS-5-Glucosa, también conocido como 3-[2-(metanosulfonilsulfanyl)etil]-1-[(2R,4S,5S)-3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]urea, es un compuesto con la fórmula molecular C10H20N2O8S2 y un peso molecular de 360.4044 g/mol . Este compuesto se caracteriza por su estructura única, que incluye un anillo de seis miembros, múltiples grupos hidroxilo y un grupo sulfonato. Se utiliza principalmente en ensayos bioquímicos e investigación debido a su reactividad y propiedades específicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MTS-5-Glucosa generalmente implica un proceso de reacción de múltiples pasos. Un método común comienza con isocianato de β-D-glucopiranosilo, 2,3,4,6-tetraacetato . El primer paso implica la reacción con diisopropilamina en N,N-dimetilformamida, seguida de una reacción con trietilamina en metanol . Estos pasos dan como resultado la formación de MTS-5-Glucosa a través de una serie de compuestos intermedios.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para MTS-5-Glucosa no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para garantizar una producción constante y de alto rendimiento.

Análisis De Reacciones Químicas

Tipos de Reacciones

MTS-5-Glucosa experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se facilitan por la presencia de múltiples grupos funcionales en su estructura, como grupos hidroxilo y un grupo sulfonato.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar MTS-5-Glucosa, lo que lleva a la formación de productos oxidados correspondientes.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio pueden reducir MTS-5-Glucosa, especialmente apuntando al grupo sulfonato.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo sulfonato, con reactivos como la azida de sodio o los tioles.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción podría producir alcoholes o tioles. Las reacciones de sustitución pueden resultar en varios derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

MTS-5-Glucosa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y ensayos para estudiar mecanismos de reacción y cinética.

Biología: En la investigación biológica, MTS-5-Glucosa se emplea en ensayos de viabilidad celular, particularmente en el ensayo MTS, donde sirve como sustrato para las enzimas deshidrogenasas, lo que lleva a la formación de un producto de formazán coloreado

Medicina: Se utiliza en la investigación médica para estudiar el metabolismo celular y los efectos de varios fármacos sobre la viabilidad y proliferación celular.

Industria: En aplicaciones industriales, MTS-5-Glucosa se utiliza en el desarrollo de ensayos bioquímicos y kits de diagnóstico.

Mecanismo De Acción

El mecanismo de acción de MTS-5-Glucosa implica su función como sustrato en reacciones enzimáticas. En el ensayo MTS, por ejemplo, MTS-5-Glucosa se reduce por enzimas deshidrogenasas celulares en presencia de sulfato de fenazina metílico, lo que lleva a la formación de un producto de formazán coloreado . Esta reacción se utiliza para medir la viabilidad celular y la actividad metabólica.

Comparación Con Compuestos Similares

Compuestos Similares

1,2,3,4,6-Pentagalloyl glucosa: Este compuesto es un tanino galato y se ha estudiado por sus propiedades antimicrobianas, antiinflamatorias y antidiabéticas.

Singularidad de MTS-5-Glucosa

MTS-5-Glucosa es única debido a su estructura específica, que incluye un grupo sulfonato y múltiples grupos hidroxilo. Esta estructura le permite participar en una variedad de reacciones químicas y la hace particularmente útil en ensayos bioquímicos como el ensayo MTS. Su capacidad de ser reducido por enzimas celulares para formar un producto coloreado es una característica clave que lo distingue de otros compuestos similares.

Propiedades

Fórmula molecular |

C10H20N2O8S2 |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |

InChI |

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |

Clave InChI |

UHSWDDMEGXWJSC-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)

![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)

![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)

![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)

![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)